Cas no 1245149-36-3 (5-bromo-1-(4-fluorophenyl)-1H-pyrazole)

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole is a halogenated pyrazole derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring both bromine and fluorine substituents, enhances reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. The electron-withdrawing properties of the 4-fluorophenyl group contribute to its stability and versatility in nucleophilic substitution and metal-catalyzed transformations. This compound is particularly useful in the development of biologically active molecules, including potential drug candidates and crop protection agents. Its well-defined synthetic pathway and high purity ensure consistent performance in advanced applications.
5-bromo-1-(4-fluorophenyl)-1H-pyrazole structure
1245149-36-3 structure
Product Name:5-bromo-1-(4-fluorophenyl)-1H-pyrazole
CAS No:1245149-36-3
MF:C9H6BrFN2
MW:241.059744358063
MDL:MFCD17189647
CID:4580218
PubChem ID:71758080
Update Time:2025-05-22

5-bromo-1-(4-fluorophenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-(4-fluorophenyl)-1H-pyrazole
    • 1H-Pyrazole, 5-bromo-1-(4-fluorophenyl)-
    • MDL: MFCD17189647
    • Inchi: 1S/C9H6BrFN2/c10-9-5-6-12-13(9)8-3-1-7(11)2-4-8/h1-6H
    • InChI Key: CGSUENPUMUSDNX-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(F)C=C2)C(Br)=CC=N1

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Additional information on 5-bromo-1-(4-fluorophenyl)-1H-pyrazole

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole (CAS 1245149-36-3): A Versatile Building Block in Modern Chemistry

The compound 5-bromo-1-(4-fluorophenyl)-1H-pyrazole (CAS 1245149-36-3) has emerged as a crucial intermediate in pharmaceutical and materials science research. This halogenated pyrazole derivative combines the unique electronic properties of both bromine and fluorine substituents, making it particularly valuable for structure-activity relationship (SAR) studies and medicinal chemistry applications.

Recent trends in drug discovery have shown increased interest in fluorinated heterocycles, with 5-bromo-1-(4-fluorophenyl)-1H-pyrazole being frequently mentioned in patent literature for its potential in developing kinase inhibitors and anti-inflammatory agents. The simultaneous presence of bromine at the 5-position and fluorine on the phenyl ring creates multiple sites for further functionalization through cross-coupling reactions.

From a synthetic chemistry perspective, this compound serves as an excellent example of how halogen dance reactions can be utilized to access various regioisomers. The electron-withdrawing nature of both substituents influences the compound's reactivity pattern, making it particularly suitable for palladium-catalyzed coupling reactions that are fundamental in modern drug discovery pipelines.

The thermal stability and crystallinity of 5-bromo-1-(4-fluorophenyl)-1H-pyrazole have attracted attention in materials science applications. Researchers are investigating its potential as a building block for organic electronic materials, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. The fluorine substitution pattern appears to enhance charge transport properties while maintaining good solubility in common organic solvents.

Analytical characterization of this compound typically involves nuclear magnetic resonance (NMR) spectroscopy, with distinctive signals observed for the pyrazole protons and aromatic fluorines. Mass spectrometry analysis confirms the molecular ion pattern expected for this bromine-containing species, with characteristic isotope distributions that aid in compound identification.

In the context of green chemistry initiatives, researchers are exploring more sustainable routes to synthesize 5-bromo-1-(4-fluorophenyl)-1H-pyrazole. Recent publications have described catalyst-free conditions and microwave-assisted synthesis methods that reduce reaction times and improve yields. These advancements align with the pharmaceutical industry's growing emphasis on process chemistry optimization.

The compound's structure-property relationships continue to be an active area of investigation. Computational chemistry studies using density functional theory (DFT) have provided insights into its electronic structure and potential interactions with biological targets. Such theoretical approaches are becoming increasingly important in rational drug design strategies.

From a regulatory perspective, 5-bromo-1-(4-fluorophenyl)-1H-pyrazole is typically classified as a research chemical rather than an active pharmaceutical ingredient. However, its status as a valuable synthetic intermediate means that proper handling and documentation are essential, particularly when used in Good Manufacturing Practice (GMP) environments.

The commercial availability of this compound has expanded significantly in recent years, with multiple suppliers offering it in various quantities and purity grades. Quality control specifications typically include HPLC purity analysis and residual solvent testing, reflecting the compound's importance in high-value chemical synthesis.

Looking ahead, the applications of 5-bromo-1-(4-fluorophenyl)-1H-pyrazole are likely to expand further as researchers continue to explore the unique properties of fluorinated heterocyclic compounds. Its combination of synthetic versatility and interesting physicochemical properties ensures it will remain a valuable tool in both academic and industrial research settings for years to come.

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